Home > Products > Screening Compounds P74455 > 7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one
7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one - 1031989-23-7

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Catalog Number: EVT-1707680
CAS Number: 1031989-23-7
Molecular Formula: C13H10N2OS
Molecular Weight: 242.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclocondensation of 3-aminothiophene-2-carboxylates: This approach utilizes 3-aminothiophene-2-carboxylates as starting materials, which undergo cyclization reactions with various reagents like formamide, formic acid, or acyl chlorides followed by hydrazine treatment. [ [, , ] ]
  • Reaction of thienopyrimidine-2-thiones with α-haloketones or chloroacetonitrile: This method involves the reaction of thienopyrimidine-2-thiones with α-haloketones or chloroacetonitrile to yield fused thiazolo[3,2-a]pyrimidinone derivatives. [ [] ]
  • Solid-phase synthesis: This technique allows for the efficient preparation of trisubstituted thieno[3,2-d]pyrimidine derivatives by coupling 7-aryl-3,4-dihydro-4-oxothieno[3,2-d]pyrimidine-2-carboxylic acid with primary alkylamine-loaded resins. [ [] ]
Chemical Reactions Analysis
  • N-alkylation: The nitrogen atoms in the pyrimidine ring can be alkylated using alkyl halides or other alkylating agents. [ [, ] ]
  • Halogenation: Reactions with reagents like phosphorus oxychloride can introduce halogen atoms (e.g., chlorine) at the 4-position, which can serve as a versatile handle for further functionalization. [ [, ] ]
  • Condensation reactions: The carbonyl group at the 4-position can undergo condensation reactions with amines or hydrazines, leading to the formation of imines or hydrazones, respectively. [ [, , ] ]
Mechanism of Action
  • Inhibition of enzymes: For example, certain thieno[3,2-d]pyrimidin-4(3H)-ones have been identified as potent inhibitors of enzymes like VEGFR-2, a key regulator of angiogenesis. [ [] ] Another study demonstrated inhibition of hepatic gluconeogenesis through the Gαq signaling pathway. [ [] ]
  • Interaction with DNA: Some derivatives might exert their effects by interacting with DNA, interfering with DNA replication and transcription. [ [] ]
Applications
    • Anticancer agents: Several studies demonstrate the antitumor activity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives against various cancer cell lines, including breast, cervical, and colon cancer. [ [, , , ] ]
    • Antimicrobial agents: Certain derivatives exhibit promising activity against both gram-positive and gram-negative bacteria, as well as fungi. [ [, ] ]
    • Anti-diabetic agents: Some thieno[3,2-d]pyrimidin-4(3H)-one derivatives have demonstrated the ability to inhibit hepatic gluconeogenesis, highlighting their potential for treating type 2 diabetes. [ [, ] ]

2-Methyl-8-nitroquinazolin-4(3H)-one

    Compound Description: This compound served as a hit compound in a study screening for Clostridium difficile inhibitors. It exhibited moderate potency with a minimum inhibitory concentration (MIC) of 312/156 µM against two pathogenic C. difficile strains [].

    Relevance: While 2-Methyl-8-nitroquinazolin-4(3H)-one belongs to the quinazolinone class and not thieno[3,2-d]pyrimidin-4(3H)-one, its identification as a hit compound against C. difficile led researchers to explore the structurally related thieno[3,2-d]pyrimidin-4(3H)-one scaffold. This suggests potential shared structural features relevant to the biological activity of interest. The exploration of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold led to the development of more potent C. difficile inhibitors [].

2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one (Compound 6a)

    Compound Description: This compound emerged as a lead compound with improved potency (MIC = 19/38 µM) against C. difficile, exhibiting selectivity over normal gut microflora, acceptable stability in simulated gastric and intestinal fluid, and a favorable safety profile (CC50s >606 µM against mammalian cell lines) [].

    Relevance: 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one shares the core thieno[3,2-d]pyrimidin-4(3H)-one scaffold with 7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one. The key structural difference lies in the substituent at the 7-position: a nitro group in compound 6a versus a 3-methylphenyl group in the target compound. The promising activity of 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one against C. difficile highlights the potential of this scaffold for further derivatization and exploration of its structure-activity relationship [].

Compound 8f

    Compound Description: This compound represents a promising lead for further optimization as a C. difficile inhibitor. It exhibits potent activity with an MIC of 3/6 µM against clinical isolates of C. difficile [].

    Relevance: While the specific structure of Compound 8f is not disclosed in the paper, it is described as a derivative of 2-Methyl-7-nitrothieno[3,2-d]pyrimidin-4(3H)-one, indicating modifications at the C2-, N3-, C4-, and/or C7-positions []. This further emphasizes the potential for structural diversity and optimization within the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, making it a relevant scaffold for exploring compounds related to 7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, particularly in the context of C. difficile inhibition.

1-Aryl-3-[4-(thieno[3,2-d]pyrimidin-4-yloxy)phenyl]ureas (Compounds 2a-c)

    Compound Description: This series of compounds was synthesized and evaluated as potential inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) using molecular docking studies []. Among them, compound 2c, containing a nitrile group at a specific position, exhibited the most promising estimated Ki value (66 nM) compared to compounds 2a and 2b, which had methoxy and methyl groups, respectively, at the same position.

    Relevance: These compounds highlight the potential of incorporating the thieno[3,2-d]pyrimidin-4(3H)-one scaffold into larger molecular frameworks to target specific biological activities. While these derivatives are not directly analogous to 7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, they demonstrate the versatility of the thieno[3,2-d]pyrimidin-4(3H)-one core as a building block for medicinal chemistry efforts []. Their investigation as potential VEGFR-2 inhibitors reveals the scaffold's potential across various therapeutic areas.

(S)-1-{4-[2-(2-Amino-pyrimidin-5-yl)-7-methyl-4-morpholin-4-yl-thieno[3,2-d]pyrimidin-6-ylmethyl]-piperazin-1-yl}-2-hydroxy-propan-1-one (GDC-0980)

    Compound Description: GDC-0980 is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR). It has demonstrated efficacy in preclinical studies for the treatment of various cancers [].

    Relevance: While GDC-0980 has a significantly more complex structure than 7-(3-Methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one, it incorporates the thieno[3,2-d]pyrimidin-4(3H)-one moiety within its structure. This underscores the significance of this specific scaffold in medicinal chemistry and drug discovery, particularly in the context of developing kinase inhibitors []. The success of GDC-0980 in preclinical cancer models highlights the potential of exploring related compounds containing the thieno[3,2-d]pyrimidin-4(3H)-one scaffold for various therapeutic applications.

Properties

CAS Number

1031989-23-7

Product Name

7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one

IUPAC Name

7-(3-methylphenyl)-3H-thieno[3,2-d]pyrimidin-4-one

Molecular Formula

C13H10N2OS

Molecular Weight

242.3 g/mol

InChI

InChI=1S/C13H10N2OS/c1-8-3-2-4-9(5-8)10-6-17-12-11(10)14-7-15-13(12)16/h2-7H,1H3,(H,14,15,16)

InChI Key

LQSRBDVTAITIPB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CNC3=O

Canonical SMILES

CC1=CC(=CC=C1)C2=CSC3=C2N=CNC3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.